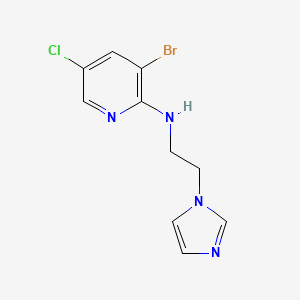
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It has become increasingly popular in scientific research due to its potential biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine is not fully understood. However, studies have shown that it can interact with specific receptors or enzymes in the body, leading to various biological effects. For instance, it has been found to inhibit the activity of certain enzymes involved in the development of cancer and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine are diverse and complex. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to affect various physiological processes such as cell proliferation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine is its potent biological activity, making it a valuable tool in scientific research. However, its limitations include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the research and development of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine. One potential direction is the identification of new targets for the compound, which could lead to the development of new drugs. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of the compound.
Conclusion
In conclusion, 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine is a promising compound that has potential applications in various fields of scientific research. Its potent biological activity and diverse effects make it a valuable tool for the development of new drugs and the study of physiological processes. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine involves the reaction of 2-amino-5-bromo-3-chloropyridine with pyridin-2-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under specific conditions and requires careful monitoring to ensure the desired product is obtained in high yield and purity.
Applications De Recherche Scientifique
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine has been extensively studied for its potential applications in scientific research. It has been used in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been found to possess potent biological activities, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-bromo-5-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3/c12-10-5-8(13)6-15-11(10)16-7-9-3-1-2-4-14-9/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNDLLJMYXMBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)


![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)
![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)


![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)
![1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6645816.png)